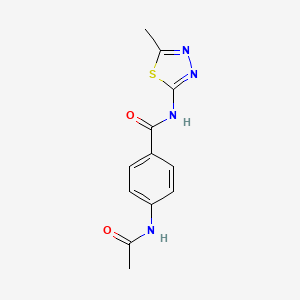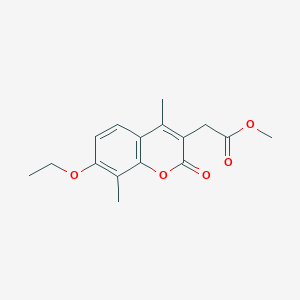![molecular formula C26H20FN3O2 B5773679 2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5773679.png)
2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide, also known as FNEH, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. FNEH is a synthetic compound that was first synthesized in 2013 by a group of researchers. Since then, FNEH has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One of the main advantages of 2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide is its potential as a treatment for cancer and other diseases. However, there are also some limitations to its use in lab experiments. This compound is a synthetic compound that is not found naturally in the body, which means that there may be some potential side effects associated with its use.
将来の方向性
There are many potential future directions for research on 2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide. One area of research could be the development of new and more efficient synthesis methods for this compound. Another area of research could be the development of new applications for this compound in the field of cancer research and other areas of scientific research. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide involves a multi-step process that starts with the reaction of 1-naphthylamine with ethyl chloroformate to form 1-naphthyl carbamate. This intermediate is then reacted with hydrazine hydrate to form 1-naphthyl hydrazine, which is further reacted with 4-nitrobenzoyl chloride to form 1-naphthyl hydrazide-4-nitrobenzoate. This intermediate is then reduced with sodium dithionite to form 1-naphthyl hydrazide-4-aminobenzoate, which is finally reacted with 2-fluorobenzoyl chloride to form this compound.
科学的研究の応用
2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide has been studied for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of cancer research. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
N-[(E)-1-[4-[(2-fluorobenzoyl)amino]phenyl]ethylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2/c1-17(29-30-26(32)22-11-6-8-19-7-2-3-9-21(19)22)18-13-15-20(16-14-18)28-25(31)23-10-4-5-12-24(23)27/h2-16H,1H3,(H,28,31)(H,30,32)/b29-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUTCKUTRWAOW-STBIYBPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)


![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)

![3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5773654.png)




